molecular formula C7H10N2<br>CH3C6H3(NH2)2<br>C7H10N2 B122806 2,4-Diaminotoluene CAS No. 95-80-7

2,4-Diaminotoluene

Cat. No. B122806
Key on ui cas rn: 95-80-7
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Patent
US06781010B1

Procedure details

The di-formamide of 2,4-toluene diamine is prepared by either reaction of the diamine with formic acid, with azeotropic removal of water with refluxing toluene, or by reaction of the diamine with phenyl formate in phenol. As in Example 1 above, the di-formamide (5.46 grams, 0.0307 mole) in phenol (17.50 grams, 0.186 mole) is added dropwise to diphenyl carbonate (26.40 grams, 0.123 mole) and heated to 232° C. at 110 mmHg. IS/GC analysis of the overhead (30.55 grams) and pot material (17.42 grams) shows the recovery of 4.004 grams of free 2,4-TDI and 0.277 grams of 2,4-TDI as phenol carbamate (0.0246 moles total TDI, 79.9% yield, based on di-formamide fed).
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.004 g
Type
reactant
Reaction Step Two
Quantity
0.277 g
Type
catalyst
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
di-formamide
Quantity
5.46 g
Type
reactant
Reaction Step Five
Quantity
26.4 g
Type
reactant
Reaction Step Five
Quantity
17.5 g
Type
solvent
Reaction Step Five
[Compound]
Name
material
Quantity
17.42 g
Type
reactant
Reaction Step Six
Yield
79.9%

Identifiers

REACTION_CXSMILES
C(O)=O.[CH:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1.[CH3:29][C:30]1[CH:35]=[CH:34][C:33]([N:36]=C=O)=[CH:32][C:31]=1[N:39]=C=O>C1(O)C=CC=CC=1.CC1C=CC(N=C=O)=CC=1N=C=O.C1(C)C=CC=CC=1.O>[C:30]1([CH3:29])[C:31]([NH2:39])=[CH:32][C:33]([NH2:36])=[CH:34][CH:35]=1.[C:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:5])[NH2:36]

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.004 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Step Three
Name
Quantity
0.277 g
Type
catalyst
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Step Four
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Five
Name
di-formamide
Quantity
5.46 g
Type
reactant
Smiles
Name
Quantity
26.4 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
17.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Six
Name
material
Quantity
17.42 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
232 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=1(C(=CC(=CC1)N)N)C
Name
Type
product
Smiles
C(N)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0246 mol
YIELD: PERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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